![molecular formula C15H17N5O B6418618 2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol CAS No. 869072-26-4](/img/structure/B6418618.png)
2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been found to have significant biological activity, including as inhibitors of CDK2, a protein kinase that is a target for cancer treatment .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature . The synthesis typically involves the use of scaffold hopping and computer-aided drug design . The compounds are usually synthesized under ultrasonic-assisted conditions, which can improve yields .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . Attached to this core is a benzyl group and an ethan-1-ol group, both of which are linked via an amino group .科学的研究の応用
2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol has been studied for its potential applications in the field of scientific research. It has been used in studies exploring its potential as an anti-cancer drug, as well as its role in the regulation of gene expression. This compound has also been studied for its ability to modulate the activity of enzymes and other proteins involved in various cellular processes. In addition, this compound has been used in studies examining its ability to modulate the activity of certain receptors and ion channels.
作用機序
Target of Action
The primary target of HMS1645D19 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
HMS1645D19 interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 results in the alteration of cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by HMS1645D19 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis within cells .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of HMS1645D19’s action is the significant inhibition of the growth of examined cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
実験室実験の利点と制限
2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol has several advantages for laboratory experiments. It is a small molecule with a low molecular weight, which makes it easy to handle and store. In addition, it is soluble in a variety of solvents, which makes it easy to use in various experiments. Furthermore, this compound is non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. This compound is not very stable and has a short shelf life, which can make it difficult to use over a long period of time.
将来の方向性
There are many potential future directions for research involving 2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol. One potential area of research is exploring its potential as an anti-cancer drug. Another potential area of research is exploring its potential as a modulator of gene expression. Additionally, further research could be conducted on its ability to modulate the activity of certain receptors and ion channels. Finally, further research could be conducted on its ability to modulate the activity of enzymes and other proteins involved in various cellular processes.
合成法
2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol is synthesized by a multi-step reaction involving the condensation of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylmethyl amine with benzyl bromide followed by reaction with ethan-1-ol. The reaction is carried out in an aqueous medium at pH 8.0 and at a temperature of 25°C. The reaction is then quenched with aqueous sodium hydroxide and the product is isolated by recrystallization.
生化学分析
Biochemical Properties
2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that regulates the cell cycle . The compound binds to the active site of CDK2, forming hydrogen bonds with essential amino acids such as Leu83 . This interaction inhibits the kinase activity of CDK2, thereby preventing the phosphorylation of its substrates and halting cell cycle progression.
Cellular Effects
The effects of 2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol on various cell types are profound. In cancer cells, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound exhibits significant cytotoxicity . It induces cell cycle arrest at the G1 phase and promotes apoptosis, leading to reduced cell proliferation . Additionally, the compound affects cell signaling pathways by inhibiting CDK2, which is crucial for the regulation of the cell cycle and gene expression.
Molecular Mechanism
At the molecular level, 2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of CDK2 involves the formation of hydrogen bonds with key residues in the enzyme’s active site . This binding prevents the enzyme from interacting with its substrates, thereby inhibiting its kinase activity. Furthermore, the compound’s influence on gene expression is mediated through its impact on cell cycle regulation, leading to changes in the transcription of genes involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound results in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s effects may diminish over time due to potential adaptive responses in cells.
Dosage Effects in Animal Models
The effects of 2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound.
Transport and Distribution
Within cells and tissues, 2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . It accumulates in certain tissues, particularly those with high metabolic activity, which may enhance its therapeutic effects.
Subcellular Localization
The subcellular localization of 2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, the compound may be directed to specific organelles, such as the nucleus, where it can exert its effects on gene expression and cell cycle regulation.
特性
IUPAC Name |
2-[benzyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-19-14-13(9-18-19)15(17-11-16-14)20(7-8-21)10-12-5-3-2-4-6-12/h2-6,9,11,21H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRMSIHHULQKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N(CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
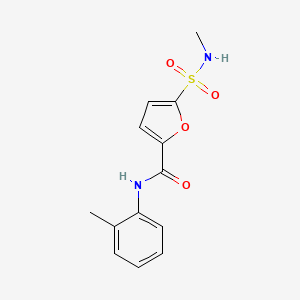
![1,4-bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane](/img/structure/B6418549.png)
![1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea](/img/structure/B6418550.png)
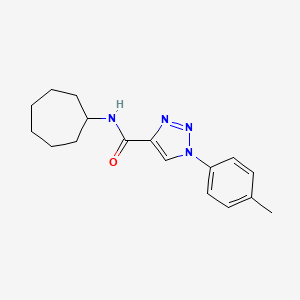
![ethyl 5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6418573.png)
![3-tert-butyl-1-[(2,6-dichlorophenyl)methyl]-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6418581.png)
![1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B6418585.png)
![2-[3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B6418589.png)
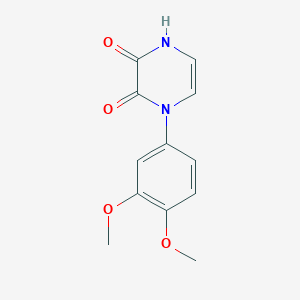

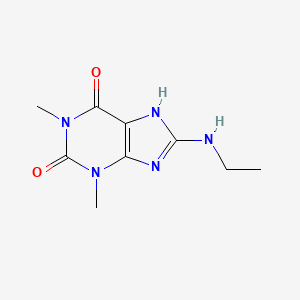
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B6418626.png)
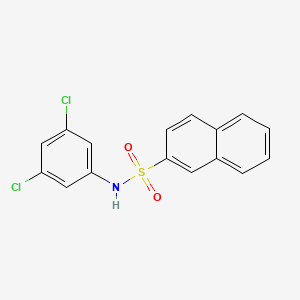
![2-[(morpholin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6418640.png)
